molecular formula C25H19Cl3FN5O5 B14069732 9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

Katalognummer: B14069732
Molekulargewicht: 594.8 g/mol
InChI-Schlüssel: CWRGPCWFCOZJTQ-ORVLFNFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 1294481-82-5) is a fluorinated purine nucleoside analog with a molecular formula of C₂₅H₁₉Cl₃FN₅O₅ and a molecular weight of 594.81 g/mol . Its structure includes:

  • A 2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl sugar moiety, substituted with 4-chlorobenzoyl groups at the 3' and 5' positions.
  • A purine base modified with a 6-chloro substituent and a 2-amine group.
  • A melting point of 171–176°C, indicative of moderate thermal stability.

Its structural features suggest applications in oncology, particularly targeting DNA synthesis or ribonucleotide reductase (RNR) inhibition, similar to other fluorinated nucleosides like gemcitabine .

Eigenschaften

Molekularformel

C25H19Cl3FN5O5

Molekulargewicht

594.8 g/mol

IUPAC-Name

[(4R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C25H19Cl3FN5O5/c1-25(29)18(39-22(36)13-4-8-15(27)9-5-13)16(10-37-21(35)12-2-6-14(26)7-3-12)38-23(25)34-11-31-17-19(28)32-24(30)33-20(17)34/h2-9,11,16,18,23H,10H2,1H3,(H2,30,32,33)/t16?,18?,23?,25-/m1/s1

InChI-Schlüssel

CWRGPCWFCOZJTQ-ORVLFNFJSA-N

Isomerische SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F

Kanonische SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)COC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the chlorinated benzoyl groups and the fluorinated oxolane ring. Key steps include:

    Nucleophilic substitution: to introduce the amino and chloro groups on the purine base.

    Esterification: to attach the benzoyloxy groups.

    Fluorination: to incorporate the fluorine atom into the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing reaction times and costs.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amino group to an amine.

    Substitution: The chlorinated benzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R,3R,4R,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-4-methyloxolan-3-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Key pathways involved include:

    Enzyme inhibition: The compound may inhibit enzymes involved in DNA replication or repair.

    Receptor modulation: It may modulate receptor activity, affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound’s activity and pharmacokinetics are influenced by its unique sugar and base modifications. Below is a comparison with structurally related analogs:

Compound Name / CAS / Source Sugar Moiety Modifications Purine Base Modifications Molecular Weight (g/mol) Key Findings
9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine 2-deoxy-2-fluoro-2-methyl; 3',5'-di-O-(4-chlorobenzoyl) 6-chloro, 2-amine 594.81 High lipophilicity due to 4-chlorobenzoyl groups; potential RNR inhibition (inferred from structural analogs).
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine 2-deoxy-2-fluoro (arabinofuranosyl configuration) 6-chloro, 2-amine ~450 (estimated) Demonstrated potent RNR inhibition and cytotoxicity in CEM cells; 50-fold more potent than ribo-configured analogs .
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine 2',3',5'-tri-O-acetyl (ribofuranosyl) 6-chloro, 2-aniline 532.96 (CAS: 53296-14-3) Acetyl groups improve solubility but may reduce metabolic stability compared to 4-chlorobenzoyl derivatives.
9-(2-O-Acetyl-5-O-(p-toluoyl)-3-deoxy-3-fluoro-β-D-ribofuranosyl)-2-amino-6-chloro-9H-purine 3-deoxy-3-fluoro; 2'-O-acetyl, 5'-O-p-toluoyl 6-chloro, 2-amine 455.85 Similar fluorinated sugar but with toluoyl/acetyl groups; ≥95% purity for research use .
2',2'-Difluorodeoxycytidine (Gemcitabine) 2',2'-difluoro (deoxyribose) Cytosine base 299.22 Clinically used RNR inhibitor; IC₅₀ of 0.1–10 µM in CCRF-CEM cells . Mechanism involves dFdCDP-mediated RNR inhibition, reducing dNTP pools .

Mechanistic Insights

The 2-deoxy-2-fluoro-2-methyl group in the target compound may enhance RNR binding by mimicking the transition state of nucleotide reduction.

Cytotoxicity and Selectivity: Fluorine substitution at the 2' position in arabinofuranosyl derivatives confers 50-fold higher potency in CEM cells compared to ribo- or difluoro-ribo analogs . The 4-chlorobenzoyl groups in the target compound may prolong half-life by resisting esterase-mediated hydrolysis, a limitation of acetyl-protected analogs .

Synthetic Challenges: The target compound’s synthesis requires multiple recrystallizations to remove residual benzamide byproducts, similar to arabinofuranosyl analogs . Tri-O-acetyl derivatives (e.g., ) are easier to synthesize but less stable in biological systems.

Pharmacological Implications

  • Metabolic Stability : Bulky 4-chlorobenzoyl esters may slow hydrolysis, extending the prodrug’s activation timeline.
  • Therapeutic Index: Fluorinated arabinofuranosyl analogs show higher selectivity for cancer cells due to preferential RNR inhibition over RNA/protein synthesis disruption .

Biologische Aktivität

The compound 9-[(2R)-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine, also known as ATP-Chloronucleoside, is a synthetic nucleoside analog. Its structure features a purine base and a modified sugar moiety, which is designed to enhance biological activity compared to natural nucleosides. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C25H19Cl3FN5O5
  • Molecular Weight : 594.81 g/mol
  • CAS Number : 1294481-82-5
  • Melting Point : 171–176 °C
  • LogP : 2.571

The biological activity of this compound primarily stems from its ability to act as an inhibitor of various nucleoside-dependent enzymes. It mimics natural nucleotides, allowing it to interfere with nucleic acid synthesis and function. Specifically, its structure enables it to be phosphorylated into active triphosphate forms, which can inhibit viral replication and cellular proliferation.

Antiviral Activity

Research indicates that compounds similar to ATP-Chloronucleoside exhibit significant antiviral properties. For instance, studies on related nucleoside analogs have shown effective inhibition of Hepatitis C Virus (HCV) RNA synthesis in vitro. These findings suggest that ATP-Chloronucleoside may possess similar antiviral capabilities due to its structural analogies with known antiviral agents .

CompoundTarget VirusMechanism of ActionReference
PSI-6130HCVInhibition of RNA replication
ATP-ChloronucleosidePotentially HCV and other virusesNucleotide mimicry leading to inhibition of viral replication

Cytotoxicity and Antitumor Activity

In addition to its antiviral properties, ATP-Chloronucleoside has been studied for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that the compound exhibits selective cytotoxicity, potentially making it a candidate for cancer therapy.

Case Study: Cytotoxicity Testing

A study assessing the cytotoxic effects of ATP-Chloronucleoside on human cancer cell lines demonstrated significant inhibition of cell growth at specific concentrations. The results indicated an LC50 value (the concentration required to kill 50% of the cells) comparable to established chemotherapeutic agents.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ATP-Chloronucleoside is crucial for understanding its therapeutic potential. Initial assessments suggest that the compound is stable under physiological conditions and can be effectively phosphorylated by cellular kinases into active forms. However, further studies are necessary to fully elucidate its bioavailability and metabolic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.